(E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-19(17(10-18)5-2-6-17)15(21)4-3-12-7-14(20(22)23)8-13-9-24-11-25-16(12)13/h3-4,7-8H,2,5-6,9,11H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKHKIHEGCQJCD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=CC2=C1OCOC2)[N+](=O)[O-])C3(CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC(=CC2=C1OCOC2)[N+](=O)[O-])C3(CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Substructure Analysis
The compound’s 6-nitro-1,3-benzodioxin core is structurally analogous to polychlorinated dibenzo-p-dioxins (PCDDs), which are known for their environmental persistence and toxicity. However, the presence of the cyanocyclobutyl group distinguishes it from traditional dioxin derivatives. Data mining approaches, such as those applied in toxicology studies to identify carcinogenic substructures , highlight the importance of nitro and aromatic ether groups in modulating biological activity. Key comparisons include:
The enamide group in the target compound may enhance binding affinity to protein targets, similar to kinase inhibitors like imatinib. However, the cyanocyclobutyl moiety introduces steric constraints absent in simpler enamide derivatives.
Physicochemical Properties and Lumping Strategies
Compounds with shared substructures often exhibit similar physicochemical behaviors. For instance, the lumping strategy —grouping structurally analogous compounds into surrogate categories—has been applied to simplify reaction networks in atmospheric chemistry models . The target compound’s nitro and benzodioxin groups suggest:
- High polarity due to the nitro group, impacting solubility.
- Photostability challenges common to aromatic ethers.
- Potential for radical-mediated degradation, akin to lumped organic species in environmental models .
Toxicological and Regulatory Considerations
The Toxics Release Inventory (TRI) revisions for manganese, zinc, and lead compounds underscore the importance of accurate environmental reporting for nitro- and cyanide-containing substances. Regulatory scrutiny may focus on:
- Cyanide release under hydrolytic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
